

aminoacetonitrile spectroscopic data interpretation (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoacetonitrile

Cat. No.: B1212223

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Interpretation of **Aminoacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile ($\text{H}_2\text{NCH}_2\text{CN}$), the simplest aminonitrile, is a molecule of significant interest in prebiotic chemistry and astrophysics as a potential precursor to glycine, the simplest amino acid.^{[1][2]} Its detection in interstellar space highlights its importance in the study of the origins of life.^[3] For researchers in drug development and organic synthesis, **aminoacetonitrile** serves as a valuable building block. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **aminoacetonitrile**, complete with experimental protocols and a logical workflow for its identification.

Spectroscopic Data Interpretation

The structural elucidation of **aminoacetonitrile** relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of two non-equivalent sets of protons and two distinct carbon atoms, the NMR spectra of **aminoacetonitrile** are relatively simple and highly characteristic.

¹H NMR Spectrum

The ¹H NMR spectrum of **aminoacetonitrile** is characterized by two signals corresponding to the methylene (-CH₂-) and amine (-NH₂) protons. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. In the salt form (e.g., hydrochloride or sulfate), the amine protons become -NH₃⁺ and their signal shifts significantly downfield.[4][5]

Table 1: ¹H NMR Data for **Aminoacetonitrile**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂ (Amine)	~1.5 - 2.5	Singlet (broad)	2H
-CH ₂ - (Methylene)	~3.4 - 3.6	Singlet	2H

Note: Data are typical values for the free base in a non-protic solvent like CDCl₃. Shifts and multiplicity can change with solvent, concentration, and pH.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of **aminoacetonitrile** shows two distinct signals, one for the sp³-hybridized methylene carbon and another for the sp-hybridized nitrile carbon.[6]

Table 2: ¹³C NMR Data for **Aminoacetonitrile**

Signal Assignment	Chemical Shift (δ , ppm)
-CH ₂ - (Methylene)	~35 - 40
-C≡N (Nitrile)	~117 - 120

Note: Data are typical values. The spectrum for **aminoacetonitrile** hydrogen sulfate shows signals in these regions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of **aminoacetonitrile** clearly indicates the presence of the amine (N-H), methylene (C-H), and nitrile (C≡N) groups.[2][7]

Table 3: Key IR Absorption Bands for **Aminoacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3431 / 3367	Medium-Strong	N-H asymmetric/symmetric stretching (NH ₂)
2950 - 3000	Medium	C-H stretching (CH ₂)
2237	Weak-Medium	C≡N stretching (nitrile)
1642	Medium	N-H scissoring (NH ₂)
1430	Medium	C-H scissoring (CH ₂)
923	Strong	NH ₂ torsion/wag

Note: Wavenumbers are based on gas-phase and matrix-isolation studies.[1][7][8] The C≡N stretch is noted to be anomalously weak in the IR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common method for analyzing small molecules like **aminoacetonitrile**.

The mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of the molecule (56.07 g/mol).[9][10] The fragmentation pattern is consistent with the structure,

showing characteristic losses.

Table 4: Major Fragments in the EI-Mass Spectrum of **Aminoacetonitrile**

m/z	Relative Intensity (%)	Proposed Fragment
56	45	$[\text{H}_2\text{NCH}_2\text{CN}]^+$ (Molecular Ion, M^+)
55	100	$[\text{HNCH}_2\text{CN}]^+$ (Loss of $\text{H}\cdot$)
29	80	$[\text{H}_2\text{NCH}_2]^+$ (Loss of $\cdot\text{CN}$)
28	95	$[\text{HNCH}]^+$ (Further fragmentation)
27	40	$[\text{HCN}]^+$ or $[\text{C}_2\text{H}_3]^+$

Data sourced from the NIST WebBook.[\[9\]](#)[\[10\]](#)

Interpretation of Fragmentation:

- m/z 56 (M^+): The molecular ion confirms the molecular weight of **aminoacetonitrile**.[\[9\]](#)
- m/z 55: The base peak often results from the loss of a single hydrogen radical from the molecular ion.[\[9\]](#)
- m/z 29: This prominent peak corresponds to the cleavage of the C-C bond, resulting in the loss of a cyanide radical ($\cdot\text{CN}$), which is a common fragmentation pathway for nitriles.[\[11\]](#)

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are outlined below.

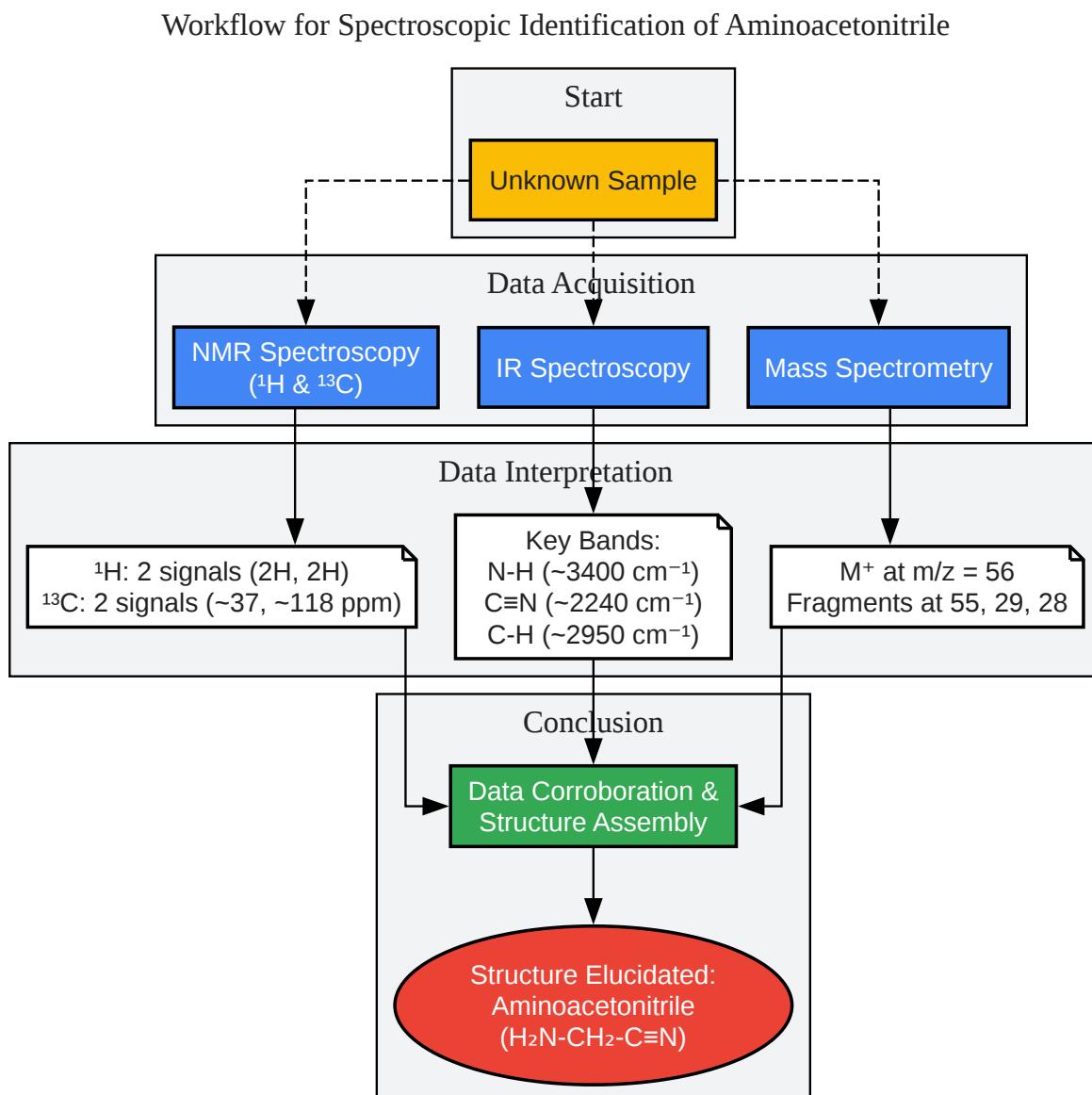
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **aminoacetonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O for salts) in a standard 5 mm NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).[12] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required.[12] A spectral width of 0-200 ppm is typical. [12]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of pure liquid **aminoacetonitrile** between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) that has minimal absorption in the regions of interest and analyze in a liquid cell.
 - Gas Phase/Matrix Isolation: For high-resolution studies, the sample can be vaporized and introduced into a gas cell or co-deposited with an inert gas (e.g., Argon) onto a cold substrate (e.g., CsI at ~ 14 K).[1]
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm^{-1} . A background spectrum of the empty cell or salt plates should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Use a standard electron ionization (EI) source, typically with an electron energy of 70 eV.[13] This energy is sufficient to cause ionization and reproducible fragmentation.

- Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown sample as **aminoacetonitrile** using the combined spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the identification of **aminoacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. astrochem.org [astrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. aanda.org [aanda.org]
- 4. Aminoacetonitrile sulfate (5466-22-8) 1H NMR [m.chemicalbook.com]
- 5. Aminoacetonitrile hydrochloride(6011-14-9) 1H NMR spectrum [chemicalbook.com]
- 6. AMINOACETONITRILE HYDROGEN SULFATE(151-63-3) 13C NMR spectrum [chemicalbook.com]
- 7. Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Aminoacetonitrile [webbook.nist.gov]
- 10. Aminoacetonitrile [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. aanda.org [aanda.org]
- To cite this document: BenchChem. [aminoacetonitrile spectroscopic data interpretation (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212223#aminoacetonitrile-spectroscopic-data-interpretation-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com